N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-(2-Methoxy-2-(2-Methoxyphenyl)ethyl)-N2-(4-(Trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1 substituent: 2-Methoxy-2-(2-methoxyphenyl)ethyl group, featuring two methoxy groups on an ethyl backbone.
- N2 substituent: 4-(Trifluoromethoxy)phenyl group, containing a trifluoromethoxy moiety.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O5/c1-27-15-6-4-3-5-14(15)16(28-2)11-23-17(25)18(26)24-12-7-9-13(10-8-12)29-19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNYOYONEPCXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 2-methoxyphenylacetic acid with methanol in the presence of a catalyst to form the corresponding ester.
Introduction of the Trifluoromethoxy Group: The ester is then reacted with a trifluoromethoxy-containing reagent under specific conditions to introduce the trifluoromethoxy group.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with the molecular formula C19H19F3N2O5 and a molecular weight of approximately 412.365 g/mol. It is an oxalamide derivative featuring methoxy and trifluoromethoxy functional groups. This compound is primarily used for research purposes and has a range of applications in academic and industrial contexts.
Synthesis and Structure
The synthesis of this compound involves several key steps. Structurally, the molecule consists of two aromatic rings connected by an oxalamide linkage, with methoxy groups that influence its steric and electronic properties.
Chemical Properties and Reactions
The presence of various functional groups in this compound allows it to undergo diverse chemical reactions, contributing to its wide range of applications.
Applications
this compound has a wide range of applications:
- Scientific Research This compound is used in chemical research and biological studies.
- Industrial Use It has uses in industrial applications.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups play a crucial role in binding to these targets, modulating their activity. The oxalamide moiety may interact with enzymes or receptors, altering their function and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s trifluoromethoxy group distinguishes it from methoxy/halogenated analogs (e.g., compounds 17–23) and flavoring agents with pyridyl or benzyl groups.
- Synthesis Yields: Yields for oxalamides vary widely (23–83%), influenced by steric hindrance and reactivity of substituents. For example, compound 21 (83% yield) with an ethoxy group contrasts with low-yield compounds like 22 (23%) containing a cyano group.
Key Observations :
Metabolic and Physicochemical Considerations
- Metabolism : Oxalamides are typically hydrolyzed to carboxylic acids and amines. The trifluoromethoxy group in the target compound may slow hydrolysis compared to methoxy/hydroxy analogs.
- Thermal Stability : Fluorinated compounds often exhibit higher thermal stability; however, melting/boiling points for the target compound are unavailable.
Biological Activity
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
1. Chemical Structure and Properties
The compound features two methoxy groups and a trifluoromethoxy group, which may influence its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in terms of enzyme inhibition and receptor binding.
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy substitutions have shown IC50 values ranging from 1.2 to 5.3 μM, indicating their effectiveness in inhibiting cell growth ( ).
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 3.1 |
| Compound B | MCF-7 | 4.4 |
| This compound | Various | TBD |
Antioxidant Activity
The antioxidant capacity of similar compounds has been assessed using various assays (e.g., DPPH, FRAP). Some methoxy-substituted derivatives demonstrated significant antioxidative properties, reducing reactive oxygen species (ROS) levels in cellular models ( ). However, the relationship between antioxidant activity and antiproliferative effects remains complex and requires further investigation.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes ( ). This inhibition could lead to reduced inflammation and tumor growth.
- Cellular Signaling Modulation : The trifluoromethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
4. Case Studies
Several studies have highlighted the biological activity of methoxy-substituted oxalamides:
- Study on Anticancer Activity : One study demonstrated that a related oxalamide derivative inhibited tumor growth in xenograft models of head and neck cancer ( ). The compound's ability to induce apoptosis in cancer cells was noted, emphasizing its potential as a therapeutic agent.
- Antibacterial Properties : Research has shown that some derivatives exhibit selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis ( ).
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an antiproliferative agent and antioxidant highlights the importance of structural modifications in enhancing therapeutic efficacy.
Future studies should focus on elucidating the precise mechanisms of action and exploring the compound's efficacy in clinical settings. Further investigations into its pharmacokinetics and toxicity profiles will also be crucial for developing safe and effective therapeutic agents based on this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : Oxalamide derivatives are typically synthesized via condensation of oxalyl chloride with substituted amines. For example, in analogous compounds (e.g., N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide), oxalyl chloride reacts with sulfanilamide and o-anisidine in dioxane under controlled stoichiometry (1:1:2 molar ratio) to yield the product . For the target compound, substituting the trifluoromethoxy-substituted aniline derivative would require careful optimization of solvent (e.g., dioxane or dichloromethane), temperature (−40°C to room temperature), and catalyst (e.g., TMSOTf or DMAP). Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can NMR spectroscopy be used to confirm the structure and purity of this compound?
- Methodological Answer : ¹H and ¹³C NMR are essential for structural validation. In structurally similar oxalamides, key signals include methoxy protons (δ ~3.82 ppm, singlet), aromatic protons (δ 6.8–8.0 ppm), and carbonyl carbons (δ ~170 ppm) . For the target compound, expect distinct splitting patterns for the ethyl group (2-methoxy-2-(2-methoxyphenyl)ethyl) and trifluoromethoxy-substituted phenyl ring. Use DMSO-d₆ or CDCl₃ as solvents, and compare experimental shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Q. What analytical techniques are suitable for assessing purity and detecting impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard for purity assessment. For example, impurities in related compounds are quantified using gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and compared against reference standards . Additionally, differential scanning calorimetry (DSC) can identify decomposition points (e.g., decomposition observed at 180°C in analogous oxalamides) .
Advanced Research Questions
Q. How can reaction intermediates be isolated and characterized during the synthesis of this compound?
- Methodological Answer : Intermediates like activated oxalyl derivatives (e.g., oxalyl chloride adducts) can be trapped using low-temperature techniques (−40°C) and characterized via FTIR (e.g., carbonyl stretches at 1679–1715 cm⁻¹) . For the target compound, employ flash chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC to isolate intermediates. Mass spectrometry (ESI-TOF) and X-ray crystallography (if crystalline) provide definitive structural confirmation .
Q. What mechanistic insights explain the formation of byproducts in oxalamide synthesis?
- Methodological Answer : Byproducts often arise from incomplete condensation or side reactions (e.g., hydrolysis of oxalyl chloride). For example, in sulfonamide-oxalamide synthesis, unreacted sulfanilamide or over-alkylation products may form . To mitigate this, optimize reaction stoichiometry and use scavengers (e.g., molecular sieves) to absorb moisture. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps and guide temperature modulation .
Q. How does the trifluoromethoxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group may enhance hydrolytic stability compared to methoxy analogs. Conduct accelerated stability studies by storing the compound at 40°C/75% RH and analyzing degradation via LC-MS. For example, related compounds stored in well-closed containers at controlled room temperature show minimal degradation (<0.5% total impurities over 6 months) . Identify degradation products (e.g., hydrolyzed oxalamide fragments) using high-resolution MS/MS.
Q. What computational methods can predict the compound’s biological activity or binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target proteins (e.g., kinases or GPCRs). Use PubChem-derived 3D structures (e.g., InChI key: YUIYLRZZOTYCSH-UHFFFAOYSA-N for analogous compounds) to build pharmacophore models . Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) and correlate results with computed binding energies.
Q. How can enantiomeric purity be ensured if chiral centers are present in the synthesis?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. For example, in venlafaxine analogs, enantiomeric impurities are controlled to <0.1% using chiral stationary phases . Alternatively, asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) ensures stereochemical fidelity during the ethyl group formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
